molecular formula C15H17NO4S2 B2592055 3-acetyl-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide CAS No. 1448036-00-7

3-acetyl-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Cat. No.: B2592055
CAS No.: 1448036-00-7
M. Wt: 339.42
InChI Key: KKFUITCIMBWBIA-UHFFFAOYSA-N
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Description

3-acetyl-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a complex organic compound that features a thiophene ring, a benzenesulfonamide group, and an acetyl group. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-acetyl-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-acetyl-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes, inhibiting their activity. The benzenesulfonamide group can enhance the compound’s binding affinity to its target proteins, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-acetyl-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide is unique due to its combination of a thiophene ring and a benzenesulfonamide group, which provides it with a distinct set of chemical and biological properties. This combination allows it to interact with a broader range of molecular targets, making it a versatile compound in various fields of research .

Properties

IUPAC Name

3-acetyl-N-(2-methoxy-2-thiophen-3-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S2/c1-11(17)12-4-3-5-14(8-12)22(18,19)16-9-15(20-2)13-6-7-21-10-13/h3-8,10,15-16H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFUITCIMBWBIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC(C2=CSC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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